molecular formula C19H24N6O2 B2593865 3-methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 332103-52-3

3-methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2593865
CAS No.: 332103-52-3
M. Wt: 368.441
InChI Key: FHTBRNUGBHSTLX-UHFFFAOYSA-N
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Description

3-Methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative of significant interest in medicinal chemistry and oncology research. This compound is designed around a 1H-purine-2,6-dione (xanthine) core, a scaffold recognized for its diverse biological activities and potential as a kinase inhibitor . The molecular structure incorporates specific substitutions at the N-3, N-7, and C-8 positions, which are known to be critical for enhancing binding affinity to enzymatic targets and improving anticancer potency . The 4-methylpiperazinyl group at the C-8 position is a key pharmacophoric feature, contributing to the molecule's ability to interact with multiple kinase targets simultaneously . The 4-methylbenzyl group at the N-7 position further modulates the compound's properties, contributing to its overall pharmacological profile. This specific architectural design aligns with current strategies in targeted cancer therapy to develop multi-kinase inhibitors that can overcome drug resistance by blocking multiple pathways concurrently . Primary research applications for this compound are in the field of anticancer drug discovery. It serves as a key chemical intermediate or a reference compound for screening against various cancer cell lines. The design of such derivatives is often informed by structure-based and ligand-based drug design approaches, aiming to inhibit critical oncogenic kinases like PI3Kα and B-RafV600E . Related purine-2,6-dione derivatives have demonstrated promising multi-kinase inhibitory activity, suppressing not only PI3K and B-Raf but also other kinases such as EGFR and VEGFR-2, which are pivotal for cancer cell proliferation and survival . The mechanism of action for this class of compounds involves binding to the ATP-binding sites of target kinases, thereby inhibiting their phosphorylation activity and disrupting downstream signaling cascades . In silico profiling and predicted ADME studies on similar compounds suggest that they often possess favorable drug-like properties, complying with key rules such as Lipinski's Rule of Five, which is predictive of good oral bioavailability . This compound is presented for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-13-4-6-14(7-5-13)12-25-15-16(23(3)19(27)21-17(15)26)20-18(25)24-10-8-22(2)9-11-24/h4-7H,8-12H2,1-3H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTBRNUGBHSTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 3-methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a purine core with various substituents that contribute to its biological properties. The presence of the piperazine group is significant, as it is known to enhance interaction with biological targets.

Chemical Formula

  • Molecular Formula : C₁₈H₂₃N₅O₂
  • Molecular Weight : 341.41 g/mol

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer activity. A study focusing on piperazine derivatives demonstrated their effectiveness against various cancer cell lines, including melanoma and breast cancer. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for tumor growth and proliferation.

Key Findings from Case Studies

  • Study on Anticancer Activity : A recent study reported that derivatives with similar structures showed reduced viability in A375 (melanoma) and MCF-7 (breast cancer) cell lines, indicating potential for further development as anticancer agents .
  • Mechanism of Action : The compound's mechanism likely involves interaction with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells. The presence of the piperazine moiety enhances binding affinity to target proteins associated with cancer progression .

Pharmacological Properties

The compound also exhibits a range of pharmacological activities beyond anticancer effects:

  • Anxiolytic Effects : Similar piperazine derivatives have shown anxiolytic properties by modulating neurotransmitter systems such as dopamine and serotonin .
  • Antimicrobial Activity : Research indicates potential antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease treatments .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Purine Core : Utilizing condensation reactions between amines and formamide derivatives.
  • Substituent Introduction : Employing nucleophilic substitution reactions to introduce the piperazine and methylbenzyl groups under controlled conditions.

Synthetic Route Overview

StepReaction TypeReagents/Conditions
1CondensationAmines + Formamide at high temperature
2Nucleophilic SubstitutionStrong bases (e.g., sodium hydride) in DMF

In Silico Studies

In silico assessments have been conducted to evaluate the pharmacokinetic properties and molecular interactions of this compound. These studies typically involve:

  • Molecular Docking Simulations : To predict binding affinities to target proteins.
  • ADMET Analysis : Evaluating Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.

Summary of In Silico Findings

The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Additionally, molecular docking studies indicate strong interactions with target enzymes implicated in cancer metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impact

Position 7 Modifications
  • Target Compound : 7-(4-methylbenzyl) group.
    • This group provides moderate lipophilicity and may enhance membrane permeability compared to smaller substituents.
  • Linagliptin (Antidiabetic Drug) : 7-(but-2-yn-1-yl) group.
    • The linear alkyne increases rigidity and optimizes binding to dipeptidyl peptidase-4 (DPP-4) .
  • Compound 73f (): 7-methyl group.
Position 8 Modifications
  • Target Compound : 8-(4-methylpiperazin-1-yl) group.
    • The methylpiperazine enhances solubility via its basic nitrogen and may reduce central nervous system (CNS) activity, as seen in caffeine derivatives with bulky 8-substituents .
  • Linagliptin: 8-(3-aminopiperidin-1-yl) group. The aminopiperidine moiety is critical for DPP-4 selectivity and potency .
  • Compound 3j () : 8-(6-methylpyridin-2-yloxy) group.
    • This substitution abolishes CNS activity in caffeine analogs while retaining analgesic effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents (Position 7/8) LogP* (Predicted)
Target Compound C19H24N6O2 ~399.4† 7: 4-methylbenzyl; 8: 4-methylpiperazinyl 2.1–2.5
Linagliptin C25H28N8O2 472.5 7: but-2-yn-1-yl; 8: 3-aminopiperidinyl 1.8–2.2
8-(4-Nitrobenzyl) Analog (E13) C18H21N7O4 399.4 7: 4-nitrobenzyl; 8: 4-methylpiperazinyl 1.5–1.9
73f () C17H19N5O2 331.4 7: methyl; 8: 4-methylbenzyl 2.8–3.2

*LogP estimates based on substituent contributions. †Molecular weight approximated from analogs (e.g., ).

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